BHPI is a small molecule biomodulator of estrogen receptor alpha (ERα) [, , , , , , , , , , , , ]. It is a non-competitive biomodulator, meaning it does not directly compete with estrogen for binding to ERα [, ]. BHPI exhibits potent anti-cancer activity against ERα-positive breast and ovarian cancer cells, including multidrug-resistant cancers [, , ].
Synthesis Methods
The synthesis of BHPI involves several key steps, typically utilizing organic synthesis techniques. The compound can be synthesized through a multi-step process that includes the following:
Specific methods may vary, but a common approach is to use palladium-catalyzed reactions to facilitate coupling and functionalization steps, yielding BHPI with high purity and yield .
Molecular Structure
The molecular structure of BHPI can be described as follows:
The three-dimensional conformation of BHPI allows for effective binding to estrogen receptors, which is critical for its mechanism of action. Computational studies have identified specific binding sites on estrogen receptor alpha, suggesting a direct interaction that facilitates its inhibitory effects .
Chemical Reactions Involving BHPI
BHPI participates in several chemical reactions relevant to its biological activity:
These reactions are critical for understanding how BHPI exerts its anticancer effects.
Mechanism of Action
The mechanism by which BHPI operates involves several key processes:
This unique mechanism positions BHPI as a promising candidate for further development in cancer therapies.
Physical and Chemical Properties
Key physical properties are essential for understanding how BHPI can be formulated for therapeutic use .
Scientific Applications
BHPI has several notable applications in scientific research:
Research continues to explore the full potential of BHPI in clinical settings, particularly regarding its efficacy against multidrug-resistant cancer cell lines .
BHPI (3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one) represents a novel class of non-competitive estrogen receptor α (ERα) biomodulators that exploit the anticipatory unfolded protein response (UPR) pathway to induce lethal stress in cancer cells. Its unique mechanism distinguishes it from conventional endocrine therapies and provides efficacy against therapy-resistant cancers.
BHPI binds ERα at a novel surface pocket adjacent to the canonical ligand-binding domain, as revealed by molecular docking studies. This binding occurs without competing with endogenous estradiol (E₂) and induces a distinct conformational change in ERα. Unlike classical ligands, BHPI binding triggers sustained hyperactivation of the anticipatory UPR – an evolutionarily conserved pathway normally weakly activated by mitogenic hormones to prepare cells for increased protein-folding demands during proliferation [1] [9].
Table 1: UPR Sensor Activation Dynamics by BHPI
UPR Arm | Activation Mechanism | Key Downstream Effects | Duration/Intensity |
---|---|---|---|
PERK | Autophosphorylation & oligomerization | Phosphorylation of eIF2α → Global translational arrest | Sustained (>24h), near-complete inhibition |
IRE1α | Oligomerization & RNase activation | XBP1 mRNA splicing → Chaperone transcription (ineffective due to translation block) | Sustained activation but no functional protein output |
ATF6α | Proteolytic cleavage (S1P/S2P) | Transcriptional upregulation of UPR target genes (e.g., BiP, XBP1) | Sustained cleavage but no functional protein output |
BHPI induces simultaneous hyperactivation of all three UPR sensors (PERK, IRE1α, ATF6α), creating an unresolvable proteostatic crisis:
This triple activation without resolution converts the normally protective UPR into a lethal stress pathway, distinguishing BHPI from physiological UPR activators like estrogen, which induce only transient, mild UPR activation [7] [9].
BHPI binding to ERα initiates a signaling cascade originating at the plasma membrane:
Table 2: Consequences of BHPI-Induced Calcium/ATP Dyshomeostasis
Process | Mechanism | Functional Consequence |
---|---|---|
MDR1 Inactivation | ATP depletion below threshold for pump function | Reversal of multidrug resistance; restored chemosensitivity (e.g., paclitaxel efficacy in OVCAR-3 cells) |
Necrotic Cell Death | Loss of ion gradients → Osmotic imbalance → Membrane rupture | Rapid tumor regression in xenograft models; no caspase activation or apoptotic bodies |
Metabolic Collapse | AMPK activation → eEF2 phosphorylation | Additional inhibition of protein synthesis at elongation step |
BHPI's mechanism fundamentally differs from selective estrogen receptor modulators (SERMs; e.g., tamoxifen) and degraders (SERDs; e.g., ICI 182,780):
Table 3: Key Mechanistic Divergences Between BHPI and Conventional Endocrine Therapies
Feature | BHPI | SERMs/SERDs (Tamoxifen, ICI) |
---|---|---|
ERα Binding Site | Novel surface pocket (non-competitive with E₂) | Canonical ligand-binding pocket (competitive inhibition) |
Primary Mechanism | Hyperactivation of anticipatory UPR → ATP depletion → necrosis | Antagonism of ER genomic signaling → growth arrest → apoptosis |
UPR Activation | Strong, sustained, all 3 arms | Weak and transient (if any) |
Cell Death Pathway | Necrosis (ATP depletion-dependent) | Caspase-dependent apoptosis |
Efficacy in Mutant ERα | Effective against Y537S/D538G mutants | Often ineffective due to constitutive activity |
Downstream Signaling | PLCγ-IP₃-Ca²⁺-UPR axis dominant | Modulation of ER-regulated gene expression |
Effect on Protein Synthesis | Near-complete inhibition via PERK/eIF2α & AMPK/eEF2 | Minimal direct effect |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7